Cas no 28294-47-5 (Acetyl Acetosyringone)

Acetyl Acetosyringone structure
Acetyl Acetosyringone structure
Product Name:Acetyl Acetosyringone
CAS No:28294-47-5
MF:C12H14O5
MW:238.236564159393
CID:275639
PubChem ID:3015410
Update Time:2025-04-23

Acetyl Acetosyringone Chemical and Physical Properties

Names and Identifiers

    • 4-Acetyl-2,6-dimethoxyphenyl acetate
    • (4-acetyl-2,6-dimethoxyphenyl) acetate
    • Ethanone,1-[4-(acetyloxy)-3,5-dimethoxyphenyl]-
    • 1-(4-Acetoxy-3,5-dimethoxy-phenyl)-aethanon
    • 1-(4-acetoxy-3,5-dimethoxy-phenyl)-ethanone
    • 4-acetoxy-3,5-dimethoxy acetophenone
    • 4'-O-Acetylacetosyringone
    • Acetosyringone acetate
    • EINECS 248-942-3
    • bmse010105
    • 28294-47-5
    • AKOS016846189
    • UNII-8BK92QRM9Q
    • Ethanone, 1-(4-(acetyloxy)-3,5-dimethoxyphenyl)-
    • 2478-38-8,Ac
    • CHEBI:86575
    • DTXSID30182545
    • NS00028452
    • SureCN1928259
    • FT-0735901
    • 4-Acetoxy-3,5-dimethoxyacetophenone
    • 4'-ACETOXY-3',5'-DIMETHOXYACETOPHENONE
    • SCHEMBL1928259
    • ACETYL ACETOSYRINGONE
    • (4-acetyl-2, 6-dimethoxyphenyl) acetate
    • (4-acetyl-2,6-dimethoxy-phenyl) acetate
    • AC1MI15J
    • Q27159257
    • 8BK92QRM9Q
    • Acetyl Acetosyringone
    • Inchi: 1S/C12H14O5/c1-7(13)9-5-10(15-3)12(17-8(2)14)11(6-9)16-4/h5-6H,1-4H3
    • InChI Key: SUFHOFZQYXKUCA-UHFFFAOYSA-N
    • SMILES: O(C(C)=O)C1C(=CC(C(C)=O)=CC=1OC)OC

Computed Properties

  • Exact Mass: 238.08400
  • Monoisotopic Mass: 238.084124
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 275
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 61.8
  • XLogP3: 1.3

Experimental Properties

  • Density: 1.153
  • Boiling Point: 306°Cat760mmHg
  • Flash Point: 142.2°C
  • Refractive Index: 1.502
  • PSA: 61.83000
  • LogP: 1.83170

Acetyl Acetosyringone Customs Data

  • HS CODE:2915390090
  • Customs Data:

    China Customs Code:

    2915390090

    Overview:

    2915390090. Other acetate esters. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    2915390090. esters of acetic acid. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:5.5%. General tariff:30.0%

Acetyl Acetosyringone Pricemore >>

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Acetyl Acetosyringone Related Literature

  • 1. CCCLXXIV.—Experiments on the synthesis of the anthocyanins. Part VIII. A synthesis of ?nin chloride
    Leopold Ferdinand Levy,Theodore Posternack,Robert Robinson J. Chem. Soc. 1931 2701
  • 2. Formula index
  • 3. 174. Experiments on the synthesis of anthocyanins. Part XX. Synthesis of malvidin 3-galactoside and its probable occurrence as a natural anthocyanin
    Janet C. Bell,Robert Robinson J. Chem. Soc. 1934 813
  • 4. Formula index
  • 5. 326. Experiments on the synthesis of anthocyanins. Part XV. A synthesis of hirsutin chloride
    Robert Robinson,A. R. Todd J. Chem. Soc. 1932 2293

Additional information on Acetyl Acetosyringone

Chemical Profile of 4-Acetyl-2,6-dimethoxyphenyl acetate (CAS No. 28294-47-5)

4-Acetyl-2,6-dimethoxyphenyl acetate, identified by its Chemical Abstracts Service (CAS) number 28294-47-5, is a significant compound in the realm of organic chemistry and pharmaceutical research. This ester derivative exhibits a unique structural framework that has garnered attention for its potential applications in synthetic chemistry and as a precursor in the development of bioactive molecules.

The molecular structure of 4-Acetyl-2,6-dimethoxyphenyl acetate consists of a phenolic core substituted with acetyl and methoxy groups at the 2nd and 6th positions, respectively. This arrangement imparts distinct electronic and steric properties to the molecule, making it a versatile intermediate in various chemical transformations. The presence of the acetyl group enhances reactivity, while the methoxy groups contribute to solubility and metabolic stability, which are crucial factors in pharmaceutical design.

In recent years, 4-Acetyl-2,6-dimethoxyphenyl acetate has been explored for its role in synthesizing complex natural products and drug-like scaffolds. Its aromatic system provides a stable platform for further functionalization, enabling chemists to construct more intricate molecules with desired pharmacological properties. Researchers have leveraged this compound to develop novel analogs with enhanced binding affinity and selectivity for target enzymes and receptors.

One of the most compelling aspects of 4-Acetyl-2,6-dimethoxyphenyl acetate is its utility in medicinal chemistry. The combination of acetyl and methoxy substituents has been shown to modulate biological activity across multiple therapeutic areas. For instance, derivatives of this compound have been investigated for their potential in anti-inflammatory, anticancer, and antimicrobial applications. The acetyl group can serve as a handle for further derivatization via amide bond formation, while the methoxy groups can influence electronic distribution, affecting interactions with biological targets.

Recent advancements in computational chemistry have further highlighted the significance of 4-Acetyl-2,6-dimethoxyphenyl acetate. Molecular modeling studies indicate that structural modifications at the 2-position and 6-position can significantly alter binding kinetics and thermodynamics. These insights have guided experimental efforts to optimize lead compounds for clinical development. The compound's ability to serve as a scaffold for generating structurally diverse libraries has made it an invaluable asset in high-throughput screening campaigns aimed at identifying new therapeutic agents.

The synthesis of 4-Acetyl-2,6-dimethoxyphenyl acetate itself is an elegant example of modern organic methodology. Modern synthetic routes often employ catalytic methods to achieve regioselective functionalization, minimizing side reactions and improving yields. Transition-metal-catalyzed cross-coupling reactions have been particularly useful in constructing the phenolic core, while enzymatic or chemoenzymatic approaches have been explored to introduce acetyl and methoxy groups with high precision.

The pharmacokinetic profile of derivatives derived from 4-Acetyl-2,6-dimethoxyphenyl acetate is another area of active investigation. Metabolic stability is a critical parameter in drug development, as it determines how long a drug remains active within the body after administration. The methoxy groups in this compound contribute to metabolic resistance by stabilizing the aromatic ring against oxidative degradation by cytochrome P450 enzymes. This property makes it particularly attractive for designing long-acting therapeutics.

In conclusion,4-Acetyl-2,6-dimethoxyphenyl acetate (CAS No. 28294-47-5) represents a cornerstone in synthetic organic chemistry and pharmaceutical research. Its unique structural features offer unparalleled flexibility for designing molecules with tailored biological activities. As research continues to uncover new synthetic strategies and pharmacological applications,this compound will undoubtedly remain at the forefront of medicinal chemistry innovation.

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